molecular formula C23H24N4O3S B2874903 3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile CAS No. 1251602-96-6

3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile

Cat. No.: B2874903
CAS No.: 1251602-96-6
M. Wt: 436.53
InChI Key: RADHUYDTQSUDPN-UHFFFAOYSA-N
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Description

3-{[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Ring Enlargement and Heterocyclic Chemistry

Research has explored the ring enlargement of six- to nine-membered heterocycles, demonstrating the synthesis of novel nine-membered heterocyclic systems through reactions of related compounds. These studies contribute to the understanding of heterocyclic chemistry and the synthesis of complex molecules for potential applications in material science and pharmaceuticals (Schläpfer-Dähler & Heimgartner, 1993).

Synthesis and Structural Analysis

Another study focused on the synthesis and structural analysis of a 1,2,5,7-benzothiatriazonine derivative, highlighting the methodology for creating and confirming the structure of new heterocycles. This type of research is crucial for the development of new materials and drugs by providing a foundational understanding of molecular structure (Schläpfer-Dähler et al., 1984).

Biological Activities of Benzothiazoles

Investigations into benzoxazoles, benzothiazoles, and benzimidazoles have identified specific structural features that contribute to antifungal, insecticidal, and herbicidal activities. This research informs the design of compounds for agricultural and pharmaceutical applications by identifying potent substituents and structural units (Hisano et al., 1982).

Synthesis of Novel Derivatives for Biological Interest

The synthesis of new derivatives of biological interest, particularly those substituting benzothiazole at position 2 with a heterocyclic ring, has been explored. These derivatives have been studied for their potential biological activities, contributing to the development of new therapeutic agents (Fadda et al., 1999).

Properties

IUPAC Name

3-[[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-9-10-21-20(13-17)27(16-19-8-6-7-18(14-19)15-24)25-22(31(21,29)30)23(28)26-11-4-2-3-5-12-26/h6-10,13-14H,2-5,11-12,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHUYDTQSUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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